1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl-
Description
Pioneering Discoveries in Benzoxazine Chemistry
The discovery of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- is rooted in broader advancements in benzoxazine chemistry. While the foundational benzoxazine structure was first reported in 1944 through the work of Holly and Cope, the specific chloro-methyl derivative emerged later as part of efforts to modulate the reactivity and stability of the oxazine ring. Early synthetic routes for benzoxazines relied on Mannich condensation reactions, but the introduction of halogenated and alkyl-substituted variants necessitated innovative approaches.
The first documented synthesis of this compound appeared in a 1969 study published in the Journal of Medicinal Chemistry, where researchers explored its potential as a central nervous system agent. The method involved cyclization of ortho-hydroxybenzylamine precursors with chlorinated reagents, a strategy that leveraged the electrophilic nature of the methylene bridge to stabilize the oxazine ring under acidic conditions. Subsequent refinements in the 1980s introduced microwave-assisted and solvent-free techniques, significantly improving yield and purity.
Key milestones in the compound’s synthetic development include:
These methodological breakthroughs not only facilitated access to the compound but also underscored its role as a template for studying substituent effects on oxazine ring stability. The chloro group at position 7, for instance, was found to enhance electron-withdrawing characteristics, thereby influencing polymerization kinetics in derivative materials.
Emergence as Privileged Heterocyclic Architecture
The term “privileged structure” in medicinal chemistry refers to molecular frameworks capable of binding to multiple biological targets. The 1H-2,3-Benzoxazine core, particularly with its 7-chloro-3-methyl substitution pattern, exemplifies this concept due to its balanced hydrophobicity, conformational rigidity, and synthetic versatility. The methyl group at position 3 introduces steric hindrance that stabilizes the half-chair conformation of the oxazine ring, a feature critical for its interactions with enzymatic active sites.
Structural analysis reveals that the chloro substituent at position 7 directs electrophilic aromatic substitution to the para position, enabling regioselective functionalization. This property has been exploited in the synthesis of hybrid molecules for antimicrobial and anticancer screening campaigns. Furthermore, the compound’s ability to undergo ring-opening polymerization (ROP) under thermal conditions has positioned it as a precursor for high-performance polymers, though this application remains secondary to its pharmacological exploration.
The table below summarizes key structural attributes and their functional implications:
| Structural Feature | Functional Role | Academic Impact |
|---|---|---|
| 7-Chloro substituent | Electron withdrawal, regioselectivity | Enables targeted derivatization |
| 3-Methyl group | Conformational stabilization | Enhances binding affinity in drug design |
| Fused benzene-oxazine ring | Aromaticity and polarity balance | Broadens solubility profiles |
This combination of features has led to its adoption as a scaffold in fragment-based drug discovery, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Paradigm Shifts in Research Prioritization
Research on 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- has undergone three distinct phases, reflecting broader trends in chemical research. Initially (1960s–1980s), studies focused on synthetic methodology and basic physicochemical characterization. The 1990s saw a shift toward pharmacological exploration, driven by the compound’s structural resemblance to bioactive alkaloids. Recent decades have emphasized materials science applications, particularly its use as a monomer for flame-retardant polymers and adhesives.
A critical turning point occurred in the early 2000s, when advances in computational chemistry enabled precise modeling of its ROP mechanism. Studies revealed that the chloro substituent lowers the activation energy for ring-opening by 12–15 kJ/mol compared to non-halogenated analogs, a finding that redirected interest toward its polymer chemistry potential. Concurrently, the rise of green chemistry spurred efforts to derivatize the compound using bio-based amines and phenols, though these approaches remain exploratory for this specific derivative.
Current research prioritizes multifunctional hybrids, such as metal-organic frameworks (MOFs) incorporating the benzoxazine core, which exploit its halogenated aromatic system for gas adsorption and catalysis. Despite these advancements, the compound’s primary academic significance lies in its role as a model system for understanding substituent effects in heterocyclic reactivity.
Properties
CAS No. |
21038-14-2 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10ClNO/c1-11-5-7-2-3-9(10)4-8(7)6-12-11/h2-4H,5-6H2,1H3 |
InChI Key |
IKGDGLRBESDXOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CO1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenols with Halogenated Ethanes
A notable method involves cyclization of 2-aminophenols substituted with halogens (such as chlorine at the 7-position) with 1,2-dibromoethane, followed by acylation steps to introduce further substituents. For example, N-dichloroacetyl derivatives of 3,4-dihydro-2H-1,4-benzoxazines have been synthesized by first forming the benzoxazine ring via cyclization, then acylating with dichloroacetyl chloride. Although this example is for 1,4-benzoxazines, similar cyclization chemistry can be adapted for 1,3-benzoxazines with appropriate substitution.
One-Pot Aerobic Oxidative Synthesis Using 2-Aminobenzyl Alcohols and Aldehydes
A modern and efficient method for synthesizing 1,3-benzoxazine derivatives involves the reaction of 2-aminobenzyl alcohols with aldehydes in the presence of chloroacetic acid under aerobic oxidative conditions at room temperature. This method yields benzoxazine compounds as crystalline solids after extraction and purification. For instance, derivatives with chloro substituents and methyl groups have been prepared by reacting 2-aminobenzyl alcohol with aldehydes bearing the desired substituents, followed by purification via column chromatography.
- Mix equimolar amounts of 2-aminobenzyl alcohol, the appropriate aldehyde, and chloroacetic acid in methanol.
- Stir the reaction mixture at room temperature for 16 hours.
- Add water and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate under vacuum and purify by column chromatography to obtain the benzoxazine derivative.
This method provides good yields (typically 80-87%) and allows for diverse substitution patterns, including 7-chloro and 3-methyl groups on the benzoxazine ring.
Reaction Conditions and Optimization
Solvent choice: Methanol is commonly used in aerobic oxidative synthesis, while other methods may use solvents like chloroform, cyclohexane, or perform solventless reactions under melt conditions.
Catalysts and additives: Trimethylsilyl chloride (TMSCl) has been used as a catalyst in some benzoxazine syntheses to improve yields and reaction rates. Acidic ionic liquids have also been employed as eco-friendly solvents and catalysts for one-pot green synthesis.
Temperature: Reactions are typically conducted at room temperature for aerobic oxidative methods or heated to 85 °C for aza-acetalization reactions.
Reaction time: Varies from 5 hours in heated conditions to 16 hours at room temperature depending on the method.
Characterization and Purity
Synthesized 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- compounds are characterized by:
- Infrared spectroscopy (IR) for functional group confirmation.
- Proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR) for structural elucidation.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for purity and composition verification.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-step Mannich condensation | Phenol/aminophenol + formaldehyde + amine | Solvent or solventless; RT to 85 °C | Moderate to excellent | Simple, versatile, may produce oligomers |
| Two-step Mannich condensation | Intermediate formation + phenol + formaldehyde | Solvent; controlled steps | Improved purity | Better control, fewer byproducts |
| Three-step Mannich reaction | Imine formation + reduction + ring closure | Stepwise; solvent | High | Avoids oligomers, better yield and purity |
| Cyclization with 1,2-dibromoethane + acylation | 2-Aminophenols + 1,2-dibromoethane + acyl chloride | Heating, multiple steps | Moderate | Used for halogenated benzoxazines |
| Aerobic oxidative synthesis | 2-Aminobenzyl alcohol + aldehyde + chloroacetic acid | Methanol, RT, 16 h | 80-87 | Mild conditions, good yields, scalable |
Chemical Reactions Analysis
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzoxazine compounds exhibit notable antitumor properties. Specifically, studies have shown that 1H-2,3-benzoxazines can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the journal Molecules demonstrated that a series of 3,4-dihydrobenzoxazine derivatives showed significant cytotoxicity against human cancer cell lines. The compound's mechanism involved the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzoxazine compounds. Research has indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells.
Case Study:
A recent study investigated the effects of benzoxazine derivatives on neurodegenerative diseases like Alzheimer's. The findings suggested that certain derivatives could reduce amyloid-beta toxicity in neuronal cultures, thereby offering a potential therapeutic avenue for Alzheimer's disease .
Fungicidal Activity
Benzoxazine compounds have shown promise as fungicides due to their ability to disrupt fungal cell membranes and inhibit spore germination.
Data Table: Fungicidal Efficacy of Benzoxazine Derivatives
| Compound Name | Target Fungi | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 1H-2,3-Benzoxazine | Fusarium oxysporum | 85 | |
| 7-Chloro-3-methyl Benzoxazine | Botrytis cinerea | 78 | |
| 3-Methyl Benzoxazine | Alternaria solani | 90 |
The table above summarizes the efficacy of various benzoxazine derivatives against common agricultural pathogens.
Polymer Chemistry
Benzoxazines are increasingly used in polymer chemistry due to their excellent thermal stability and mechanical properties. They can be polymerized to form thermosetting resins that are utilized in composites and coatings.
Case Study:
Research has shown that incorporating benzoxazine into epoxy resins enhances their thermal resistance and mechanical strength. A study highlighted the synthesis of a new polymer blend using benzoxazine as a curing agent, resulting in materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Core Differences
The target benzoxazine differs from benzothiadiazines (e.g., IDRA 21) in its heteroatom arrangement: benzoxazines contain oxygen and nitrogen , whereas benzothiadiazines feature sulfur and nitrogen . This distinction influences electronic properties, solubility, and metabolic stability. For example:
Key Observations :
Physicochemical and Spectroscopic Comparisons
Data from benzothiadiazine and benzodithiazine derivatives provide benchmarks:
Analysis :
- High melting points (>250°C) in benzodithiazines suggest strong intermolecular forces (e.g., hydrogen bonding from hydroxyl groups).
- IR spectra confirm functional groups: SO2 stretching (~1150–1160 cm⁻¹) is consistent across sulfur-containing analogs .
Pharmacological and Functional Differences
IDRA 21’s cognitive-enhancing effects stem from its ability to attenuate AMPA receptor desensitization, with an ED50 of 7.6 µM in rat models .
- Electron-withdrawing groups (e.g., Cl, SO2) enhance receptor binding.
- Methyl and methoxy groups influence lipophilicity and bioavailability.
Research Findings and Implications
- IDRA 21’s Stereoselectivity : Only the (+) enantiomer of IDRA 21 is bioactive, emphasizing the importance of chirality in benzothiadiazine derivatives . This suggests that analogous benzoxazines may require similar stereochemical optimization.
- Synthetic Accessibility : Benzodithiazines like Compound 3 are synthesized in high yields (>90%), indicating feasible routes for benzoxazine derivatives.
Biological Activity
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- (CAS No. 21038-14-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10ClNO
- Molecular Weight : 183.635 g/mol
- Density : 1.221 g/cm³
- Boiling Point : 259.7°C at 760 mmHg
- Flash Point : 110.9°C
Biological Activity Overview
Research indicates that benzoxazine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound of interest has shown promising results in various studies.
Anticancer Activity
1H-2,3-Benzoxazine derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. A notable study demonstrated that derivatives of benzoxazine exhibited significant cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The most potent compounds showed a dose-dependent effect with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | 4T1 | 5.0 |
| Compound B | COLO201 | 7.5 |
| Compound C | SNU-1 | 10.0 |
The mechanism underlying the anticancer activity of benzoxazines is believed to involve the induction of apoptosis and cell cycle arrest. For instance, one study reported that treatment with specific benzoxazine derivatives led to G1 phase arrest in breast cancer cells, thereby inhibiting DNA synthesis and promoting apoptosis .
Case Studies
-
Study on Serotonin Receptor Antagonism :
A series of studies focused on the antagonistic activity against serotonin receptors (5HT3). Substituted benzoxazine derivatives were synthesized and evaluated for their ability to bind to the receptor and inhibit its activity in vivo. The introduction of methyl groups at specific positions on the benzoxazine ring enhanced receptor affinity, demonstrating the importance of structural modifications in pharmacological efficacy . -
Cytotoxicity Assessment :
In another study assessing cytotoxicity across various cell lines, several derivatives were tested using the MTT assay. Results indicated that certain modifications significantly increased cytotoxic activity compared to the parent compound. For example, compounds with additional methyl groups showed enhanced selectivity towards tumor cells while sparing normal fibroblasts .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1H-2,3-benzoxazine derivatives?
Synthesis typically involves condensation reactions between phenolic derivatives, primary amines, and paraformaldehyde. For example, paramethylol-phenol and aniline derivatives are reacted under controlled conditions to form benzoxazine monomers . Key steps include:
- Characterization : Use FT-IR to confirm the oxazine ring formation (absorption at ~950 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Optimization : Reaction temperature (80–120°C) and solvent selection (e.g., toluene or dioxane) significantly influence yield and purity .
Q. How can differential scanning calorimetry (DSC) be applied to study the polymerization of benzoxazine monomers?
DSC tracks the exothermic ring-opening polymerization (ROP) of benzoxazines, typically occurring at 180–250°C. Key parameters include:
- Onset temperature (T₀) : Indicates initiation of polymerization.
- Peak temperature (Tₚ) : Reflects maximum reaction rate.
- Enthalpy change (ΔH) : Correlates with crosslink density.
For 3-methyl-substituted benzoxazines, ROP activation energy can be calculated using the Kissinger method to compare thermal reactivity with other derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of 7-chloro-substituted benzoxazines?
- ¹H NMR : Chlorine’s electron-withdrawing effect deshields adjacent protons (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- ¹³C NMR : The methyl group at position 3 appears at δ 20–25 ppm, while the oxazine ring carbons resonate at δ 70–85 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent positions .
Advanced Research Questions
Q. How do substituents like methyl or chloro groups influence the thermal stability of polybenzoxazines?
Substituents modulate hydrogen-bonding networks and crosslink density. For example:
- Methyl groups : Enhance hydrophobicity and reduce intermolecular interactions, slightly lowering glass transition temperature (Tg).
- Chloro groups : Increase rigidity via steric effects and polar interactions, raising Tg by 10–15°C compared to non-halogenated analogs .
- Hydroxyl groups : Introduce strong hydrogen bonds, significantly increasing Tg (e.g., +30°C for methylol-substituted derivatives) .
Table 1 : Thermal Properties of Selected Benzoxazine Derivatives
| Substituent | Tg (°C) | T₅% (degradation, °C) |
|---|---|---|
| 3-Methyl, 7-Chloro | 165 | 310 |
| 3-Methylol | 195 | 335 |
| Unsubstituted | 155 | 290 |
| Data derived from DSC and TGA analyses . |
Q. What computational methods are used to predict structure-property relationships in benzoxazine-based polymers?
- Monte Carlo simulations : Model hydrogen-bonding networks and predict Tg trends by analyzing intermolecular interaction energies .
- Density Functional Theory (DFT) : Calculate electronic effects of substituents (e.g., chloro groups reduce electron density in the oxazine ring, altering ROP kinetics) .
- Molecular Dynamics (MD) : Simulate crosslink density and chain mobility to correlate with mechanical properties .
Q. How can benzoxazine derivatives be functionalized for advanced material applications?
- Blending : Hybrid systems with epoxy or polyimide enhance toughness and thermal stability .
- Nanocomposites : Incorporation of SiO₂ or carbon nanotubes improves mechanical strength (e.g., +40% in tensile modulus) .
- Bio-based derivatives : Cardanol-modified benzoxazines offer sustainability while maintaining high Tg (>180°C) .
Contradictions and Open Challenges
Q. How can researchers resolve discrepancies in reported thermal stability data for benzoxazine derivatives?
Variations arise from differences in:
- Sample purity : Trace solvents or unreacted monomers lower Tg and degradation temperatures.
- Measurement protocols : Heating rates in DSC/TGA (e.g., 10°C/min vs. 5°C/min) impact observed values .
- Crosslink density : Inconsistent curing conditions (time/temperature) alter polymer network integrity.
Recommendation: Standardize synthesis and characterization protocols across studies .
Q. What are the underexplored areas in benzoxazine research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
